Compound Identification
The compound known as [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone is a synthetic organic molecule with a complex structure. It is identified by the CAS number 1385424-97-4 and has the molecular formula C15H18ClN3O2. The molecular weight of this compound is 307.77 g/mol. Its structure incorporates a piperazine ring, a chlorinated pyridine moiety, and a cyclopropyl group, which contribute to its potential biological activity.
Source and Classification
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a pharmaceutical intermediate, which indicates its relevance in drug development processes. The presence of the chloropyridine and piperazine components suggests its potential applications in medicinal chemistry, particularly in developing agents targeting various biological pathways.
Synthesis Methods
The synthesis of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone typically involves multi-step organic reactions. A common approach includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Structural Characteristics
The molecular structure of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone features:
The structural formula can be represented by its SMILES notation: CC1(CC1)C(=O)N2CCN(C2)C(=O)C1=C(N=C(C=C1)Cl)C=C1
.
Reactivity Profile
This compound can participate in various chemical reactions typical for carbonyl-containing compounds:
These reactions facilitate the modification of the compound for further applications in medicinal chemistry.
Physical Properties
Chemical Properties
The compound's reactivity is influenced by its functional groups:
Scientific Uses
[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone is primarily explored for its potential applications in drug discovery and development. Its unique structural features suggest possible uses in:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3